molecular formula C9H11NO2 B086843 2-Amino-4,5-dimethylbenzoic acid CAS No. 15089-51-7

2-Amino-4,5-dimethylbenzoic acid

Cat. No. B086843
CAS RN: 15089-51-7
M. Wt: 165.19 g/mol
InChI Key: REBBDMHTSKPGCO-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethylbenzoic acid, also known as 2-amino-4,5-dimethylbenzoate (2-ADMB), is an organic compound with a molecular formula of C9H11NO2. It is a white, crystalline solid with a melting point of 81-83°C and a boiling point of 250-252°C. It is insoluble in water but soluble in most organic solvents. 2-ADMB is a derivative of benzoic acid, and is used in scientific research as a precursor for a variety of compounds, including pharmaceuticals.

Scientific Research Applications

  • Synthesis and Characterization : The compound has been synthesized and characterized using techniques like Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) (Cheng Lin, 2013).

  • Use in Ligand Synthesis and Anticancer Studies : It served as a starting material for synthesizing novel ligands, which were tested for their anticancer activity. One such study synthesized a thiazolyl azo ligand from 2-amino-4,5-dimethyl thiazole, which showed good anticancer activity against breast carcinoma cell lines (A. Waheeb et al., 2021).

  • Applications in Antineoplastic Agent Synthesis : Research has been conducted on synthesizing thieno[2,3-b]azepin-4-ones as potential antineoplastic agents, using substituted 2-amino-3-carbethoxythiophenes, which involves 2-amino-4,5-dimethylbenzoic acid (R. F. Koebel et al., 1975).

  • In Food Chemistry and Mutagenesis : It has been studied as part of the synthesis of mutagenic heterocyclic amines, such as amino-imidazoazarenes, in reactions involving amino acids and creatinine (B. Milić et al., 1993).

  • Exploring DNA Adducts and Carcinogenicity : The compound is part of a family of heterocyclic amines known for their DNA adducts and carcinogenic potential. Studies have focused on understanding their metabolic activation and association with mutagenesis and carcinogenesis (H. Schut & E. Snyderwine, 1999).

  • Biological Activity Evaluation : Various derivatives of this compound have been synthesized and evaluated for their biological activities, including in vitro anticancer evaluation against specific cancer cell lines (D. Premnath et al., 2017).

  • Modification of Polymeric Materials : It has been used in the functional modification of polymers like poly vinyl alcohol/acrylic acid hydrogels, with potential applications in medical fields (H. M. Aly & H. L. A. El-Mohdy, 2015).

Safety and Hazards

“2-Amino-4,5-dimethylbenzoic acid” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It’s recommended to avoid breathing dust, contact with skin and eyes, and ingestion . In case of contact with skin or eyes, it’s advised to wash with plenty of soap and water .

properties

IUPAC Name

2-amino-4,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBBDMHTSKPGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295728
Record name 2-amino-4,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15089-51-7
Record name 15089-51-7
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Record name 2-amino-4,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,5-dimethylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the synthetic route for producing 2-Amino-4,5-dimethylbenzoic acid?

A1: this compound can be synthesized starting from 3,4-dimethylaniline. The process involves a multi-step reaction sequence including:

    Q2: How is the structure of this compound confirmed?

    A2: The synthesized compound's structure is confirmed using spectroscopic techniques:

    • Fourier Transform Infrared Spectroscopy (FT-IR): This technique helps identify the functional groups present in the molecule by analyzing the characteristic vibrations of chemical bonds. []
    • Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy: This technique provides information about the hydrogen atom environments within the molecule, further confirming the structure. []

    Q3: Are there any other known methods for preparing this compound?

    A3: While the provided abstract details a specific synthetic route, further research is needed to explore alternative methods for preparing this compound. The title of the second provided research paper, "On the Preparation of this compound and Related Compounds," [] suggests that it might contain information on different synthetic approaches or variations. Examining this paper could potentially reveal additional preparation methods.

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